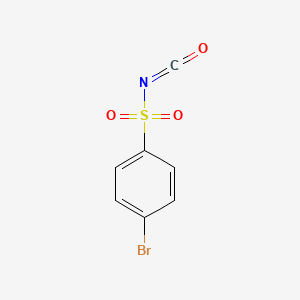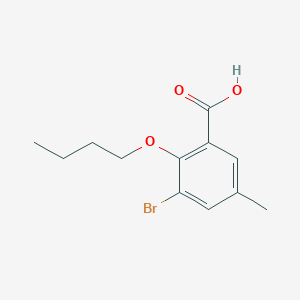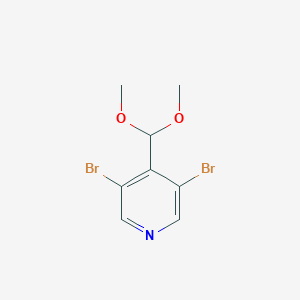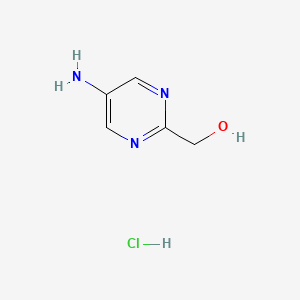
(5-Aminopyrimidin-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Aminopyrimidin-2-yl)methanol hydrochloride, also known as 5-APM HCl, is an organic compound that is used in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is commonly used in laboratory experiments due to its various properties and applications. 5-APM HCl has a wide range of uses in biochemistry, physiology, and other scientific research fields.
Applications De Recherche Scientifique
(5-Aminopyrimidin-2-yl)methanol hydrochloride HCl has a variety of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as 3-amino-4-methylpyridine and 2-amino-5-methylpyridine. It is also used as a catalyst in the synthesis of certain pharmaceuticals and in the preparation of organic dyes. In addition, this compound HCl is used as a starting material for the synthesis of a variety of compounds, including the anti-cancer drug, imatinib.
Mécanisme D'action
The mechanism of action of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl is not well understood. However, it is believed that the compound acts as a proton acceptor, which means that it can bind to protons and release energy. This energy can then be used to drive various biochemical reactions. Additionally, this compound HCl is thought to act as an antioxidant, which means that it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound HCl are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, this compound HCl has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl for laboratory experiments is its low cost and relative ease of synthesis. Additionally, the compound is relatively stable and has a wide range of applications in scientific research. However, the compound does have certain limitations, such as its low solubility in water and its relatively low melting point.
Orientations Futures
There are a number of potential future directions for research involving (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl. These include further study into its biochemical and physiological effects, investigation into its potential therapeutic applications, and exploration of its potential uses in the synthesis of other organic compounds. Additionally, further research could be done to develop new methods of synthesizing this compound HCl and to improve its solubility in water.
Méthodes De Synthèse
The synthesis of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl is relatively simple and involves the reaction of pyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst. The reaction is carried out at room temperature, and the resulting product is a white crystalline solid with a melting point of 153-154°C. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
(5-aminopyrimidin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-4-1-7-5(3-9)8-2-4;/h1-2,9H,3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOWUTIOCRDHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



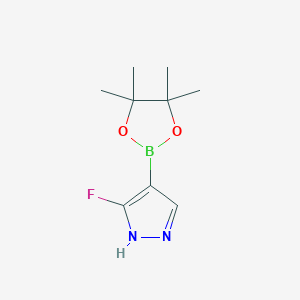
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)

![{N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II)](/img/structure/B6292812.png)
